Cas no 2176069-45-5 (2-(4-chlorophenoxy)-N-{1-(2-hydroxyethoxy)cyclopentylmethyl}acetamide)

2-(4-Chlorophenoxy)-N-{1-(2-hydroxyethoxy)cyclopentylmethyl}acetamide is a specialized organic compound featuring a chlorophenoxy moiety linked to a cyclopentylmethyl acetamide scaffold with a hydroxyethoxy side chain. This structure imparts unique physicochemical properties, making it suitable for applications in agrochemical or pharmaceutical research. The presence of the chlorophenoxy group enhances bioactivity, while the hydroxyethoxy segment improves solubility and bioavailability. The cyclopentylmethyl backbone contributes to structural stability and selectivity. This compound is of interest for its potential as an intermediate in synthetic chemistry or as a bioactive agent in targeted formulations. Its balanced hydrophilicity and lipophilicity make it adaptable for further derivatization or functionalization.
2-(4-chlorophenoxy)-N-{1-(2-hydroxyethoxy)cyclopentylmethyl}acetamide structure
2176069-45-5 structure
Product name:2-(4-chlorophenoxy)-N-{1-(2-hydroxyethoxy)cyclopentylmethyl}acetamide
CAS No:2176069-45-5
MF:C16H22ClNO4
MW:327.80318403244
CID:5922042
PubChem ID:131703963

2-(4-chlorophenoxy)-N-{1-(2-hydroxyethoxy)cyclopentylmethyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(4-chlorophenoxy)-N-{1-(2-hydroxyethoxy)cyclopentylmethyl}acetamide
    • 2-(4-chlorophenoxy)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acetamide
    • 2176069-45-5
    • 2-(4-chlorophenoxy)-N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}acetamide
    • 2-(4-chlorophenoxy)-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]acetamide
    • AKOS040704706
    • F6571-2304
    • Inchi: 1S/C16H22ClNO4/c17-13-3-5-14(6-4-13)21-11-15(20)18-12-16(22-10-9-19)7-1-2-8-16/h3-6,19H,1-2,7-12H2,(H,18,20)
    • InChI Key: RKOIOLUSMMKEKZ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)OCC(NCC1(CCCC1)OCCO)=O

Computed Properties

  • Exact Mass: 327.1237359g/mol
  • Monoisotopic Mass: 327.1237359g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 8
  • Complexity: 339
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 67.8Ų

2-(4-chlorophenoxy)-N-{1-(2-hydroxyethoxy)cyclopentylmethyl}acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6571-2304-4mg
2-(4-chlorophenoxy)-N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}acetamide
2176069-45-5
4mg
$66.0 2023-09-08
Life Chemicals
F6571-2304-30mg
2-(4-chlorophenoxy)-N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}acetamide
2176069-45-5
30mg
$119.0 2023-09-08
Life Chemicals
F6571-2304-100mg
2-(4-chlorophenoxy)-N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}acetamide
2176069-45-5
100mg
$248.0 2023-09-08
Life Chemicals
F6571-2304-20μmol
2-(4-chlorophenoxy)-N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}acetamide
2176069-45-5
20μmol
$79.0 2023-09-08
Life Chemicals
F6571-2304-15mg
2-(4-chlorophenoxy)-N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}acetamide
2176069-45-5
15mg
$89.0 2023-09-08
Life Chemicals
F6571-2304-2μmol
2-(4-chlorophenoxy)-N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}acetamide
2176069-45-5
2μmol
$57.0 2023-09-08
Life Chemicals
F6571-2304-2mg
2-(4-chlorophenoxy)-N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}acetamide
2176069-45-5
2mg
$59.0 2023-09-08
Life Chemicals
F6571-2304-5mg
2-(4-chlorophenoxy)-N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}acetamide
2176069-45-5
5mg
$69.0 2023-09-08
Life Chemicals
F6571-2304-10μmol
2-(4-chlorophenoxy)-N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}acetamide
2176069-45-5
10μmol
$69.0 2023-09-08
Life Chemicals
F6571-2304-40mg
2-(4-chlorophenoxy)-N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}acetamide
2176069-45-5
40mg
$140.0 2023-09-08

Additional information on 2-(4-chlorophenoxy)-N-{1-(2-hydroxyethoxy)cyclopentylmethyl}acetamide

2-(4-Chlorophenoxy)-N-{1-(2-Hydroxyethoxy)cyclopentylmethyl}acetamide: A Comprehensive Overview

2-(4-Chlorophenoxy)-N-{1-(2-hydroxyethoxy)cyclopentylmethyl}acetamide (CAS No. 2176069-45-5) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound, often referred to by its CAS number 2176069-45-5, is characterized by its complex molecular structure, which includes a chlorophenyl moiety, a hydroxyethoxy group, and a cyclopentyl ring. These structural features contribute to its diverse biological activities and make it a promising candidate for further research and development.

The chemical structure of 2-(4-chlorophenoxy)-N-{1-(2-hydroxyethoxy)cyclopentylmethyl}acetamide can be described as follows: it consists of an acetamide functional group attached to a cyclopentyl ring, which is further substituted with a hydroxyethoxy group. The chlorophenyl moiety is linked to the acetamide through an ether linkage. This intricate arrangement of functional groups imparts the compound with specific physicochemical properties, such as solubility, stability, and reactivity, which are crucial for its biological activity.

Recent studies have explored the potential therapeutic applications of 2-(4-chlorophenoxy)-N-{1-(2-hydroxyethoxy)cyclopentylmethyl}acetamide. One notable area of research is its anti-inflammatory properties. In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that 2-(4-chlorophenoxy)-N-{1-(2-hydroxyethoxy)cyclopentylmethyl}acetamide could be a valuable candidate for the treatment of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, 2-(4-chlorophenoxy)-N-{1-(2-hydroxyethoxy)cyclopentylmethyl}acetamide has also shown promise in neuroprotective studies. Research conducted on animal models has indicated that this compound can protect neurons from oxidative stress and apoptosis, which are common mechanisms underlying neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The neuroprotective effects of 2-(4-chlorophenoxy)-N-{1-(2-hydroxyethoxy)cyclopentylmethyl}acetamide are attributed to its ability to modulate intracellular signaling pathways involved in cell survival and death.

The pharmacokinetic profile of 2-(4-chlorophenoxy)-N-{1-(2-hydroxyethoxy)cyclopentylmethyl}acetamide has been extensively studied to understand its behavior in biological systems. In vivo studies have shown that this compound exhibits good oral bioavailability and a favorable distribution profile, allowing it to reach target tissues effectively. Furthermore, it has been found to have a reasonable half-life, which suggests that it could be administered less frequently in clinical settings, thereby improving patient compliance.

The safety profile of 2-(4-chlorophenoxy)-N-{1-(2-hydroxyethoxy)cyclopentylmethyl}acetamide is another critical aspect that has been evaluated in preclinical studies. Toxicity assessments have revealed that this compound is well-tolerated at therapeutic doses and does not exhibit significant adverse effects on major organs such as the liver and kidneys. These findings support the potential for further clinical development of 2-(4-chlorophenoxy)-N-{1-(2-hydroxyethoxy)cyclopentylmethyl}acetamide.

In conclusion, 2-(4-chlorophenoxy)-N-{1-(2-hydroxyethoxy)cyclopentylmethyl}acetamide (CAS No. 2176069-45-5) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure confers it with anti-inflammatory and neuroprotective properties, making it a valuable candidate for the treatment of various diseases. Ongoing research continues to explore the full potential of this compound, with the aim of advancing its development into clinical trials and ultimately bringing it to market as a novel therapeutic agent.

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